molecular formula C16H18N4OS B11607252 N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

Cat. No.: B11607252
M. Wt: 314.4 g/mol
InChI Key: CFBDPWMDJOKEOV-VXLYETTFSA-N
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Description

N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidinylsulfanyl group and an acetohydrazide moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves the condensation of 4-(propan-2-yl)benzaldehyde with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide moiety to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild to moderate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrimidinylsulfanyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and pyrimidinylsulfanyl groups. These interactions may modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)acetohydrazide
  • N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}-2-(thiazol-2-ylsulfanyl)acetohydrazide

Uniqueness

N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H18N4OS

Molecular Weight

314.4 g/mol

IUPAC Name

N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C16H18N4OS/c1-12(2)14-6-4-13(5-7-14)10-19-20-15(21)11-22-16-17-8-3-9-18-16/h3-10,12H,11H2,1-2H3,(H,20,21)/b19-10+

InChI Key

CFBDPWMDJOKEOV-VXLYETTFSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC=CC=N2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC=CC=N2

Origin of Product

United States

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